molecular formula C10H7ClF3IOS B14055561 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14055561
M. Wt: 394.58 g/mol
InChI Key: BFMLRKNKFDKGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting with the introduction of the trifluoromethylthio group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylthiolating agent. The subsequent iodination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of these halogens at the desired positions on the phenyl ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The halogen atoms can form halogen bonds with specific amino acid residues in proteins, modulating their activity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:

The uniqueness of this compound lies in its specific combination of halogens and trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,1H3

InChI Key

BFMLRKNKFDKGNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1I)SC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.